4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
CAS No.: 329702-32-1
Cat. No.: VC21393614
Molecular Formula: C20H12Cl2O3S
Molecular Weight: 403.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329702-32-1 |
|---|---|
| Molecular Formula | C20H12Cl2O3S |
| Molecular Weight | 403.3g/mol |
| IUPAC Name | [4-[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C20H12Cl2O3S/c21-16-9-6-14(12-17(16)22)18(23)10-5-13-3-7-15(8-4-13)25-20(24)19-2-1-11-26-19/h1-12H/b10-5+ |
| Standard InChI Key | SEXLPVQYJXAECC-BJMVGYQFSA-N |
| Isomeric SMILES | C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl |
| SMILES | C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Introduction
4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a complex organic compound with a specific molecular structure and properties. It belongs to a class of compounds that are often studied for their potential applications in various fields, including pharmaceuticals and materials science.
Key Information:
-
CAS Number: 329702-32-1
-
Molecular Formula: C20H12Cl2O3S
Synthesis and Preparation
The synthesis of 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate involves several steps, typically starting from simpler organic compounds. The process may include reactions such as esterification and condensation reactions.
Synthesis Steps:
-
Starting Materials: Thiophene-2-carboxylic acid and a suitable phenyl derivative are common starting points.
-
Esterification: Formation of the thiophenecarboxylate ester with the phenyl group.
-
Condensation Reaction: Attachment of the 3,4-dichlorophenyl group via a propenyl linker.
Potential Applications
While specific applications of 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate are not widely documented, compounds with similar structures are often investigated for their biological activity, optical properties, or as intermediates in the synthesis of more complex molecules.
Potential Uses:
-
Biological Activity: Screening for antimicrobial or anticancer properties.
-
Optical Properties: Potential use in materials with specific optical characteristics.
Suppliers and Availability
The compound is available from specialized chemical suppliers, who provide it for research purposes.
Suppliers:
Safety and Handling
Handling of this compound requires caution due to its chemical structure, which includes chlorine atoms that can be hazardous if not handled properly.
Safety Precautions:
-
Protective Gear: Use gloves, goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume